5-hydroxy-4,7-dimethyl-6-[(4-methylpiperazino)methyl]-2H-chromen-2-one
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Overview
Description
5-hydroxy-4,7-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4,7-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-dimethylchromen-2-one and 4-methylpiperazine.
Alkylation Reaction: The key step involves the alkylation of 4,7-dimethylchromen-2-one with 4-methylpiperazine in the presence of a suitable base, such as potassium carbonate, and a solvent like acetone.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-4,7-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution: The methyl groups at positions 4 and 7 can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, dichloromethane, ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-hydroxy-4,7-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-4’,7-dimethoxyflavone: Known for its antiproliferative activity and structural similarity.
4,7-dimethylchromen-2-one: A precursor in the synthesis of the target compound.
4-methylpiperazine: A common structural motif in various bioactive compounds.
Uniqueness
5-hydroxy-4,7-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one stands out due to its unique combination of a chromen-2-one core with a piperazine moiety, which imparts distinct biological activities and enhances its therapeutic potential .
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
5-hydroxy-4,7-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C17H22N2O3/c1-11-8-14-16(12(2)9-15(20)22-14)17(21)13(11)10-19-6-4-18(3)5-7-19/h8-9,21H,4-7,10H2,1-3H3 |
InChI Key |
WGUZLTHKEOYMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1CN3CCN(CC3)C)O |
Origin of Product |
United States |
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